methyl 4-[2-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate
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Overview
Description
METHYL 4-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZOATE is a complex organic compound that belongs to the class of benzodioxole derivatives These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZOATE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Quinazolinone Core Synthesis: The quinazolinone core is often synthesized via the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization.
Esterification: The final step involves the esterification of the synthesized quinazolinone derivative with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against cyclooxygenase enzymes.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The benzodioxole moiety is believed to interact with the active site of the enzyme, while the quinazolinone core stabilizes the interaction.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,4-DIOXOBUTANOATE: Another benzodioxole derivative with a different core structure.
2-(1,3-BENZODIOXOL-5-YL)-5-[(3-FLUORO-4-METHOXYBENZYL)SULFANYL]-1,3,4-OXADIAZOLE: Contains a benzodioxole moiety but with an oxadiazole core.
Uniqueness
METHYL 4-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZOATE is unique due to its combination of a benzodioxole moiety, a quinazolinone core, and a benzoate ester group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H18N2O5 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-[2-(1,3-benzodioxol-5-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C23H18N2O5/c1-28-23(27)14-6-9-16(10-7-14)25-21(15-8-11-19-20(12-15)30-13-29-19)24-18-5-3-2-4-17(18)22(25)26/h2-12,21,24H,13H2,1H3 |
InChI Key |
NKWZLMSQZKCRLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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